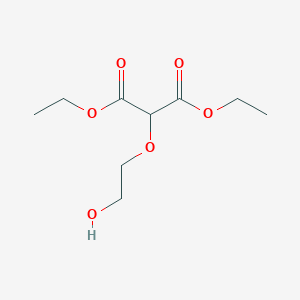

Diethyl 2-(2-Hydroxyethoxy)malonate

Description

Contextual Importance of Malonate Ester Scaffolds in Organic Synthesis

Malonate esters, with diethyl malonate being a primary example, are foundational reagents in organic synthesis, particularly valued for their role in forming new carbon-carbon bonds. orgsyn.org The core of their utility lies in the "malonic ester synthesis," a classic and adaptable method for preparing mono- and di-substituted acetic acids. bldpharm.com This synthesis is a cornerstone reaction in organic chemistry, utilized in the creation of complex molecules for pharmaceuticals, agrochemicals, and fine chemicals due to its predictability and versatility. quora.com

The process typically involves a sequence of reactions: deprotonation, alkylation, hydrolysis, and decarboxylation. bldpharm.comprepchem.com The methylene (B1212753) (-CH2-) group positioned between the two carbonyl groups of the malonate ester is particularly acidic. chemicalbook.com This acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate. prepchem.comwikipedia.org This enolate is a potent nucleophile that can react with an alkyl halide in an SN2 reaction to form an alkylated malonate ester. orgsyn.orgwikipedia.org This alkylation step can be repeated to introduce a second, different alkyl group if desired. prepchem.com Subsequent hydrolysis of the ester groups to carboxylic acids, followed by heating, leads to decarboxylation, ultimately yielding a carboxylic acid with a new alkyl substituent. wikipedia.org

The malonic ester synthesis is a powerful tool for constructing customized carboxylic acids. wikipedia.org Beyond this, malonate scaffolds are instrumental in the synthesis of a variety of other important compounds. For instance, they are key starting materials in the production of barbiturates, a class of drugs with sedative and anticonvulsant properties. sodium-methoxide.net They are also used to synthesize α-amino acids and a range of heterocyclic compounds. sodium-methoxide.netaskfilo.com The versatility of malonate esters makes them indispensable building blocks in medicinal chemistry and the broader chemical industry. quora.com

A summary of key reactions involving malonate esters is presented below:

| Reaction Type | Description | Significance |

| Malonic Ester Synthesis | Alkylation of the enolate followed by hydrolysis and decarboxylation. | A primary method for synthesizing substituted acetic acids. bldpharm.com |

| Knoevenagel Condensation | Reaction with aldehydes or ketones in the presence of a base. | Forms α,β-unsaturated carboxylic acids or their derivatives. sodium-methoxide.net |

| Heterocycle Synthesis | Cyclization reactions, such as the Dieckmann condensation. | Creates five- or six-membered rings found in many bioactive molecules. sodium-methoxide.net |

| Barbiturate Synthesis | Reaction with urea (B33335) and an aldehyde or ketone. | A key step in the production of a class of sedative drugs. sodium-methoxide.net |

Significance of the 2-Hydroxyethoxy Functionality in Advanced Molecular Design

The 2-hydroxyethoxy [-OCH2CH2OH] group is a significant functional moiety in advanced molecular design, particularly in the field of medicinal chemistry. The inclusion of a hydroxyl (-OH) group can profoundly influence a molecule's properties and biological activity. hyphadiscovery.com Hydroxyl groups are polar and can act as both hydrogen-bond donors and acceptors, which is a critical aspect of drug-target interactions. stereoelectronics.org

Introducing a hydroxyl group can reduce a molecule's lipophilicity (its tendency to dissolve in fats and lipids) and increase its polarity. hyphadiscovery.com This is often a desirable modification in drug development to improve a compound's pharmacokinetic profile, such as its water solubility and how it is absorbed, distributed, metabolized, and excreted by the body. The 2-hydroxyethoxy side chain can also impact the conformational dynamics of a molecule, potentially locking it into a more active shape. hyphadiscovery.com

A prominent example of the importance of a hydroxyethoxy group is found in the antiviral drug acyclovir (B1169), which has a 9-[(2-hydroxyethoxy)methyl]guanine structure. nih.gov In this case, the side chain is crucial for its mechanism of action. Ester derivatives of acyclovir have been synthesized to enhance its water solubility, and these derivatives are readily hydrolyzed in the body to release the active parent compound. nih.gov

The presence of the 2-hydroxyethoxy group can offer several advantages in molecular design:

Enhanced Polarity and Solubility : The hydroxyl and ether oxygen can form hydrogen bonds with water, improving aqueous solubility. pressbooks.pubvaia.com

Modulation of Physicochemical Properties : It can influence properties like the distribution coefficient (cLogD), which affects how a drug moves through different biological compartments. hyphadiscovery.com

Bioisosteric Replacement : The ether linkage can be a bioisostere for other functional groups, helping to fine-tune biological activity. stereoelectronics.org

Site for Further Functionalization : The terminal hydroxyl group provides a reactive site for further chemical modifications, such as esterification, to create prodrugs or attach other functionalities. nih.gov

Overview of Research Utility and Potential of Diethyl 2-(2-Hydroxyethoxy)malonate as a Versatile Chemical Building Block

This compound emerges as a highly versatile chemical building block by combining the synthetic advantages of the malonate ester scaffold with the desirable properties of the 2-hydroxyethoxy functionality. Its potential utility spans from fundamental organic synthesis to the development of complex, biologically active molecules.

The structure of this compound, with its reactive central carbon and the terminal hydroxyl group, makes it a bifunctional reagent. The malonate portion can be readily alkylated or used in condensation reactions, as discussed in section 1.1, to build carbon skeletons. Simultaneously, the hydroxyl group on the ethoxy side chain can be used for a variety of chemical transformations.

While direct and extensive research on this compound is still emerging, its potential can be inferred from studies on related, more complex malonate derivatives. For instance, a novel diethyl malonate derivative, Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate, has been investigated as a potential therapeutic agent for COVID-19, highlighting the value of malonate-based structures in drug discovery. nih.gov The study showed that this malonate-based ligand exhibited promising binding scores to the main protease of the virus. nih.gov

The potential applications of this compound as a building block are significant. It could serve as a precursor for:

Novel Pharmaceutical Agents : The combination of the malonate core and the hydroxyethoxy side chain could be leveraged to synthesize new drugs with tailored properties. The hydroxyethoxy group could improve pharmacokinetics, while the malonate part allows for the attachment of various pharmacophores.

Functionalized Polymers and Materials : The hydroxyl group can act as an initiation site for polymerization or as a point of attachment to polymer backbones, leading to materials with modified surface properties, such as increased hydrophilicity.

Specialty Chemicals and Ligands : The unique structure of this compound makes it a candidate for the synthesis of specialized ligands for coordination chemistry or as an intermediate in the production of fine chemicals.

Below is a table of the key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C9H16O6 | bldpharm.com |

| Molecular Weight | 220.22 g/mol | bldpharm.com |

| SMILES Code | O=C(OCC)C(OCCO)C(OCC)=O | bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H16O6 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

diethyl 2-(2-hydroxyethoxy)propanedioate |

InChI |

InChI=1S/C9H16O6/c1-3-13-8(11)7(15-6-5-10)9(12)14-4-2/h7,10H,3-6H2,1-2H3 |

InChI Key |

JXWSCEQFMCIDMN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)OCCO |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Diethyl 2 2 Hydroxyethoxy Malonate

Alkylation Approaches from Diethyl Malonate Precursors

The most direct pathway to Diethyl 2-(2-Hydroxyethoxy)malonate involves the alkylation of a diethyl malonate precursor. This method leverages the acidity of the α-hydrogen in diethyl malonate, enabling the formation of a nucleophilic enolate that can react with a suitable electrophile to introduce the desired 2-hydroxyethoxy side chain. libretexts.orglibretexts.orgucalgary.ca

Base-Mediated Enolate Formation and Nucleophilic Coupling Reactions

The cornerstone of malonic ester synthesis is the deprotonation of the α-carbon. libretexts.orglibretexts.org The methylene (B1212753) protons of diethyl malonate are significantly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups. libretexts.orgucalgary.ca This allows for the facile formation of a resonance-stabilized enolate ion upon treatment with a suitable base. libretexts.orgyoutube.com

Sodium ethoxide (NaOEt) in ethanol (B145695) is the archetypal base for this transformation. libretexts.orglibretexts.org The use of an alkoxide corresponding to the ester functionality (ethoxide for ethyl esters) is crucial to prevent transesterification, which would lead to a mixture of ester products. libretexts.org The generated enolate is a potent nucleophile that readily participates in SN2 reactions with appropriate electrophiles, such as alkyl halides, to form a new carbon-carbon bond at the α-position. libretexts.orgyoutube.com

Enolate Formation: Diethyl malonate is treated with a base like sodium ethoxide to generate the diethyl malonate enolate.

Nucleophilic Coupling: The enolate attacks an electrophilic precursor of the 2-hydroxyethoxy group.

Work-up: The reaction is quenched, and the product is isolated and purified.

Regioselective Functionalization Techniques

A key aspect of this synthesis is achieving selective mono-alkylation at the α-carbon. The formation of dialkylated byproducts is a common challenge in malonic ester synthesis, as the mono-alkylated product still possesses one acidic proton. libretexts.org

Regioselectivity for mono-alkylation is typically controlled by the stoichiometry of the reactants. By using approximately one molar equivalent of both the diethyl malonate and the base, the formation of the mono-enolate is favored. Subsequent addition of one equivalent of the alkylating agent ensures that the primary product is the desired mono-substituted malonate. While this approach is generally effective, careful control of reaction conditions is necessary to minimize dialkylation. nih.gov The choice of base and reaction temperature can also influence the ratio of mono- to di-substituted products. fiveable.me

Influence of Alkylating Agent Structure and Reaction Conditions on Synthesis Efficiency

The direct alkylation of diethyl malonate with an alkylating agent containing a free hydroxyl group, such as 2-chloroethanol (B45725) or 2-bromoethanol, is synthetically challenging. The free hydroxyl group can interfere with the reaction in several ways:

It can be deprotonated by the base, consuming the reagent and creating a competing nucleophile.

It can react with the starting materials or products, leading to undesired ethers or other byproducts.

A more efficient and common strategy involves the use of an alkylating agent where the hydroxyl group is temporarily protected. google.com This "protecting group" strategy prevents the hydroxyl group from interfering with the alkylation reaction. After the C-C bond is formed, the protecting group is removed in a separate step to yield the final product.

A suitable protected alkylating agent for this synthesis is 2-bromoethyl acetate (B1210297) . The alkylation would proceed as follows:

The diethyl malonate enolate is formed using sodium ethoxide in a solvent like ethanol or dimethylformamide (DMF). nih.gov

The enolate is then reacted with 2-bromoethyl acetate. The bromide is a good leaving group for the SN2 reaction.

The resulting intermediate, Diethyl 2-(2-acetoxyethoxy)malonate, is then isolated.

The efficiency of this step is influenced by standard SN2 reaction parameters. Primary halides, like 2-bromoethyl acetate, are excellent substrates. libretexts.org The choice of solvent can also be critical; polar aprotic solvents like DMF can accelerate SN2 reactions. nih.gov Temperature control is important to balance the reaction rate with the potential for side reactions.

| Parameter | Influence on Synthesis Efficiency | Typical Conditions |

| Base | Stoichiometric amount required to form the enolate. Must be compatible with the ester (e.g., NaOEt for diethyl ester). libretexts.org | Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH). libretexts.orgnih.gov |

| Alkylating Agent | Must have a good leaving group (e.g., Br, I). A protected hydroxyl group (e.g., acetate) is crucial to prevent side reactions. libretexts.orgnih.gov | 2-Bromoethyl acetate or a THP-protected 2-haloethanol. |

| Solvent | Affects solubility and reaction rate. Polar aprotic solvents can enhance SN2 reactions. nih.gov | Ethanol, Dimethylformamide (DMF). libretexts.orgnih.gov |

| Temperature | Controls the rate of reaction and minimizes side reactions. Often performed at room temperature or with gentle heating. nih.gov | Room temperature to ~70°C. |

Application of Catalytic Systems in Malonate Alkylation

To circumvent some of the challenges associated with strong bases and to improve reaction efficiency under milder conditions, catalytic systems can be employed. Phase-transfer catalysis (PTC) is a particularly relevant technique for the alkylation of diethyl malonate. google.comscribd.comfrontiersin.orgrsc.org

In a typical PTC setup, a solid base like potassium carbonate is used in a non-polar organic solvent. scribd.com The diethyl malonate and alkylating agent are dissolved in the organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether (e.g., 18-crown-6), is added. google.comscribd.com The catalyst transports the carbonate anion (or hydroxide (B78521) formed in situ) from the solid or aqueous phase into the organic phase, where it can deprotonate the diethyl malonate. The resulting enolate then reacts with the alkylating agent. scribd.com

Advantages of Phase-Transfer Catalysis:

Avoids the need for stoichiometric amounts of strong, moisture-sensitive bases like sodium ethoxide. scribd.com

Often allows for milder reaction conditions (e.g., lower temperatures).

Can lead to higher yields and selectivity by minimizing side reactions. google.com

Simplifies the work-up procedure.

Diversification through Functional Group Interconversion on Related Malonate Derivatives

Precursor Synthesis and Subsequent Derivatization to Introduce the Hydroxyethoxy Moiety

A robust strategy within this framework involves the synthesis of Diethyl 2-(2-acetoxyethoxy)malonate as a key intermediate, followed by its hydrolysis.

Step 1: Synthesis of the Precursor

As outlined in section 2.1.3, the synthesis begins with the standard base-mediated alkylation of diethyl malonate.

Reactants: Diethyl malonate, sodium ethoxide (or another suitable base), and 2-bromoethyl acetate.

Reaction: The sodium salt of diethyl malonate is formed and subsequently reacts with 2-bromoethyl acetate in an SN2 fashion to yield Diethyl 2-(2-acetoxyethoxy)malonate.

Step 2: Functional Group Interconversion (Hydrolysis)

The final step is the deprotection of the hydroxyl group via hydrolysis of the acetate ester. This can be achieved under either acidic or basic conditions. beilstein-journals.orgnih.gov

Acid-Catalyzed Hydrolysis: The acetylated precursor can be heated with a dilute aqueous acid, such as sulfuric acid or hydrochloric acid. This reaction cleaves the acetate ester, yielding the desired this compound and acetic acid.

Base-Catalyzed Saponification: Alternatively, the precursor can be treated with a base like sodium hydroxide in an aqueous or alcoholic solution. This saponifies the acetate ester. A subsequent acidification step during the work-up is required to protonate the resulting alkoxide and afford the final product.

This two-step approach, involving the use of a protecting group, is a common and powerful strategy in organic synthesis to construct complex molecules with multiple functional groups.

Selective Reduction Strategies for Oxygenated Malonate Precursors

The selective reduction of oxygenated malonate precursors presents a viable, albeit less direct, pathway to obtaining this compound and related compounds. This approach hinges on the chemoselective reduction of a carbonyl or ester group within a more complex malonate derivative, while leaving other functional groups intact.

One conceptual strategy involves the selective reduction of a related compound, Diethyl 2-(2-oxoethoxy)malonate. In this hypothetical precursor, a terminal aldehyde group is present. The selective reduction of this aldehyde to a primary alcohol, without affecting the two ethyl ester functionalities, would yield the desired this compound. Reagents such as sodium borohydride (B1222165) (NaBH₄) are often employed for such transformations due to their mild nature and selectivity for aldehydes and ketones over esters. The general transformation is depicted below:

Hypothetical Selective Reduction:

(Note: This represents a conceptual pathway; specific reaction conditions would require experimental optimization.)

Another approach could involve the partial reduction of a tricarboxylic ester precursor. For instance, a molecule such as triethyl 1,1,2-ethanetricarboxylate could theoretically be selectively reduced at one of the carboxylate groups to a hydroxymethyl group. However, achieving such selectivity is challenging due to the similar reactivity of the ester groups. This would necessitate the use of carefully controlled stoichiometric amounts of a strong reducing agent like lithium aluminum hydride (LiAlH₄) at low temperatures, or the use of a sterically hindered reducing agent.

Research into the selective reduction of β-keto esters to syn-1,3-diols using reagents like triethylsilane (Et₃SiH) and tin(IV) chloride (SnCl₄) showcases the potential for high diastereoselectivity in related systems. nih.gov While not directly applicable to the synthesis of this compound from a non-keto precursor, these methods highlight the ongoing development of selective reduction techniques that could be adapted for complex malonate derivatives. nih.gov

The following table summarizes potential selective reduction strategies for hypothetical oxygenated malonate precursors:

| Precursor Name (Hypothetical) | Target Functional Group for Reduction | Potential Reducing Agent(s) | Key Challenge |

| Diethyl 2-(2-oxoethoxy)malonate | Aldehyde | Sodium Borohydride (NaBH₄) | Ensuring selectivity over ester groups. |

| Triethyl 1,1,2-ethanetricarboxylate | One Ester Group | Lithium Aluminum Hydride (LiAlH₄) (stoichiometric), Bulky Hydride Reagents | Achieving selective reduction of one out of three ester groups. |

Optimization of Synthetic Routes for Scalability and Process Efficiency in Research Environments

The optimization of synthetic routes for this compound is crucial for its practical application in research and development, focusing on maximizing yield, minimizing reaction times, and simplifying purification processes. The primary route for optimization is the alkylation of diethyl malonate.

The classical malonic ester synthesis involves the deprotonation of diethyl malonate with a suitable base to form a resonance-stabilized enolate, followed by nucleophilic substitution with an appropriate alkyl halide. libretexts.orglibretexts.org For the synthesis of this compound, the key alkylating agent would be a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol.

A significant challenge in this direct alkylation is the presence of the free hydroxyl group in the alkylating agent, which can interfere with the reaction, for example, by reacting with the base or the enolate. To circumvent this, a common strategy is to use a protected form of the 2-haloethanol. A benzyl (B1604629) protecting group is a suitable choice, as it is stable under the basic conditions of the alkylation and can be readily removed in a subsequent step by hydrogenolysis.

The optimized, two-step synthetic sequence would be:

Alkylation with a Protected Electrophile: Diethyl malonate is treated with a base, typically sodium ethoxide (NaOEt) in ethanol, to generate the diethyl malonate anion. This is then reacted with a protected 2-haloethanol, such as 2-(benzyloxy)ethyl chloride, via an Sₙ2 reaction to yield Diethyl 2-(2-(benzyloxy)ethoxy)malonate. libretexts.org

Deprotection: The resulting protected ether-malonate is then subjected to a deprotection step to remove the benzyl group. Catalytic hydrogenolysis, using hydrogen gas and a palladium on carbon (Pd/C) catalyst, is a clean and efficient method for this transformation, yielding the final product, this compound, and toluene (B28343) as a byproduct.

The table below outlines key parameters for the optimization of the alkylation step:

| Parameter | Conventional Method | Optimized Approach for Scalability | Rationale for Optimization |

| Base | Sodium Ethoxide (NaOEt) | Potassium Carbonate (K₂CO₃) | K₂CO₃ is a milder, less expensive, and easier to handle base, suitable for large-scale reactions. |

| Solvent | Ethanol | Aprotic polar solvents (e.g., DMF, DMSO) or phase-transfer catalysis conditions | Aprotic solvents can enhance the nucleophilicity of the enolate. Phase-transfer catalysis avoids the need for strictly anhydrous conditions and can simplify work-up. |

| Reaction Time | Several hours to overnight | Microwave irradiation | Can significantly reduce reaction times from hours to minutes. |

| Purification | Distillation or column chromatography | Extractive work-up and crystallization | Simplifies the isolation of the product, avoiding time-consuming and solvent-intensive chromatography. |

For research environments, the use of phase-transfer catalysts, such as 18-crown-6 (B118740) or quaternary ammonium salts, can be particularly advantageous. scribd.com These catalysts facilitate the reaction between the water-soluble base (like K₂CO₃) and the organic-soluble diethyl malonate, leading to efficient alkylation without the need for strong, moisture-sensitive bases like sodium ethoxide. scribd.com This approach often leads to cleaner reactions and simpler purification protocols.

Furthermore, for scaling up, transitioning from batch to continuous flow processing, potentially incorporating microwave heating, offers significant advantages in terms of safety, control over reaction parameters, and consistent product quality. researchgate.net While the initial setup cost for flow chemistry may be higher, the long-term benefits in efficiency and scalability are substantial for a research laboratory that frequently utilizes this type of synthesis.

Chemical Reactivity and Advanced Derivatization of Diethyl 2 2 Hydroxyethoxy Malonate

Reactivity of the Active Methylene (B1212753) Group (C2-H) in the Malonate Core

The carbon atom positioned between the two carbonyl groups of the malonate core is known as an active methylene group. slideshare.netslideshare.net The protons attached to this carbon are acidic due to the electron-withdrawing effect of the adjacent ester groups, making this site a nucleophilic center ripe for various chemical reactions. slideshare.netslideshare.netmasterorganicchemistry.comucalgary.ca

Carbon-Carbon Bond Forming Reactions, including Knoevenagel Condensation and Michael Additions

The activated methylene group readily participates in carbon-carbon bond-forming reactions. Two prominent examples are the Knoevenagel condensation and the Michael addition.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgorganicreactions.org For instance, diethyl malonate reacts with aldehydes in the presence of catalysts like immobilized gelatine or bovine serum albumin (BSA) to yield α,β-unsaturated products. amazonaws.comrsc.org The reaction proceeds through the formation of a carbanion which then attacks the carbonyl group of the aldehyde or ketone, followed by dehydration. wikipedia.orgamazonaws.com

Table 1: Examples of Knoevenagel Condensation with Diethyl Malonate

| Aldehyde/Ketone | Catalyst | Product | Reference |

| Various aldehydes | Immobilized Gelatine | α,β-unsaturated esters | amazonaws.com |

| Various aldehydes | Immobilized BSA | α,β-unsaturated esters | rsc.org |

| Formaldehyde (B43269) | Ethylamine | Bis-adduct | organicreactions.org |

| Benzaldehyde | Piperidine | Unsaturated mono-adduct | researchgate.net |

Michael Addition: In a Michael or 1,4-addition reaction, the enolate of diethyl malonate acts as a Michael donor and adds to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org This reaction is a powerful method for forming carbon-carbon bonds under mild conditions. wikipedia.org Classic examples include the reaction of diethyl malonate with compounds like diethyl fumarate (B1241708) and mesityl oxide. wikipedia.org The use of chiral catalysts can lead to highly enantioselective Michael additions, providing access to valuable chiral building blocks. nih.govrsc.orgmetu.edu.tr

Table 2: Examples of Michael Addition with Diethyl Malonate

| Michael Acceptor | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| 2-Cyclopenten-1-one | (S)-Ga-Na-BINOL complex | (S)-2-(3-oxocyclopentyl)propanedioate | 99% | nih.gov |

| Chalcones | Cinchona alkaloid-derived thioureas | Chiral adducts | High | rsc.org |

| trans-β-nitrostyrene | 2-aminoDMAP/urea (B33335) organocatalyst | GABA precursor | 94% | metu.edu.tr |

Stereoselective Alkylation and Acylation Processes

The active methylene group can also be alkylated and acylated.

Alkylation: Deprotonation of the malonic ester with a suitable base, such as sodium ethoxide, generates a stabilized enolate. masterorganicchemistry.comorganicchemistrytutor.com This enolate can then react with an alkyl halide in an SN2 reaction to form a mono-alkylated derivative. masterorganicchemistry.comorganicchemistrytutor.comorganicchemistrytutor.com A second alkyl group can be introduced by repeating the deprotonation and alkylation steps. masterorganicchemistry.comlibretexts.org The choice of base is crucial to avoid side reactions like hydrolysis or transesterification. wikipedia.org

Acylation: C-acylation of diethyl malonate can be achieved by reacting it with an acid chloride. acs.orgacs.org The use of magnesium chloride and a tertiary amine base, like triethylamine (B128534), facilitates this reaction in a single step, providing acylated products in excellent yields. acs.orgsigmaaldrich.com This method circumvents the issue of the acylated product being more acidic than the starting material. acs.org

Transformations of the Ester Functionalities

The two ethyl ester groups of diethyl 2-(2-hydroxyethoxy)malonate can undergo various transformations, including hydrolysis, transesterification, and decarboxylation, leading to a range of valuable derivatives.

Controlled Hydrolysis and Transesterification for Mono- or Dicarboxylic Acid Derivatives

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions. masterorganicchemistry.comorganicchemistrytutor.com Complete hydrolysis of both ester groups yields a dicarboxylic acid. organicchemistrytutor.com However, achieving selective mono-hydrolysis to produce a malonic acid half-ester can be challenging but is possible under controlled conditions. nih.gov For example, using a system of t-BuNH₂/MeOH/H₂O can lead to the formation of pure half-esters from certain dialkyl malonates. The hydrolysis of some substituted diethyl malonates, such as diethyl 2-(perfluorophenyl)malonate, can be difficult and may lead to decomposition or decarboxylation under harsh conditions. nih.govbeilstein-journals.org

Transesterification: This process involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. researchgate.net For instance, the transesterification of diethyl malonate with benzyl (B1604629) alcohol using modified zirconia catalysts can produce dibenzyl malonate and benzyl ethyl malonate. researchgate.net Similarly, dimethyl malonate can be transesterified with benzyl alcohol over modified ceria catalysts. niscpr.res.in Continuous transesterification processes have also been developed, for example, to convert dimethyl malonate to diethyl malonate with high purity and yield. google.com

Table 3: Transesterification of Malonic Esters

| Malonic Ester | Alcohol | Catalyst | Major Product(s) | Yield | Reference |

| Diethyl malonate | Benzyl alcohol | Modified Zirconia | Dibenzyl malonate, Benzyl ethyl malonate | 88% (total transester) | researchgate.net |

| Dimethyl malonate | Benzyl alcohol | Modified Ceria | Dibenzyl malonate | 88% | niscpr.res.in |

| Dimethyl malonate | Ethanol (B145695) | Dibutyltin oxide | Diethyl malonate | 97-98% | google.com |

Decarboxylation Pathways and Formation of Substituted Acetates

Following hydrolysis of the ester groups to a dicarboxylic acid, heating the resulting malonic acid derivative leads to decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide. masterorganicchemistry.comorganicchemistrytutor.commasterorganicchemistry.com This process typically proceeds through a cyclic, six-membered transition state to form an enol intermediate, which then tautomerizes to the final substituted acetic acid. organicchemistrytutor.commasterorganicchemistry.com This decarboxylation step is a key feature of the malonic ester synthesis, which allows for the conversion of an alkyl halide to a carboxylic acid with two additional carbon atoms. organicchemistrytutor.comlibretexts.orgwikipedia.org For some substituted malonates, like diethyl 2-(perfluorophenyl)malonate, hydrolysis can be directly followed by decarboxylation to yield the corresponding substituted acetic acid. nih.govbeilstein-journals.org

Chemical Modifications and Reactivity of the 2-Hydroxyethoxy Group

The terminal hydroxyl group of the 2-hydroxyethoxy substituent provides another site for chemical modification. This group can undergo reactions typical of primary alcohols. For example, it can be acylated or etherified to introduce different functional groups.

While specific research on the reactions of the 2-hydroxyethoxy group in this compound is not extensively detailed in the provided search results, general reactions of similar structures can be inferred. For instance, the reaction of diethyl malonate with formaldehyde in the presence of potassium bicarbonate leads to the formation of diethyl bis(hydroxymethyl)malonate, demonstrating the reactivity of the active methylene group and the introduction of hydroxymethyl groups. orgsyn.org The hydroxyl groups in this product are then available for further transformations. orgsyn.org

Etherification and Esterification Reactions at the Hydroxyl Site

The primary hydroxyl group of this compound is amenable to standard ether and ester formation, providing a straightforward route to introduce a variety of functional groups.

Etherification: Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This nucleophilic alkoxide can then react with alkyl halides in a Williamson ether synthesis to yield the corresponding ether derivatives. The choice of base is crucial to avoid competing reactions, such as hydrolysis of the ester groups. A non-nucleophilic base like sodium hydride (NaH) is often preferred.

Esterification: The hydroxyl group readily undergoes esterification upon reaction with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the acidic byproduct. Standard Fischer esterification conditions with a carboxylic acid and a strong acid catalyst are also applicable, though care must be taken to prevent transesterification of the ethyl ester groups.

These reactions are generally high-yielding and allow for the synthesis of a library of derivatives with tailored properties.

Table 1: Representative Etherification and Esterification Reactions

| Reaction Type | Reagent | Conditions | Product |

|---|

Oxidation and Reduction Pathways of the Hydroxyethoxy Moiety

The primary alcohol of the hydroxyethoxy substituent can be selectively oxidized to an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.

Oxidation: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an aprotic solvent like dichloromethane, will typically convert the primary alcohol to the corresponding aldehyde, yielding diethyl 2-(2-oxoethoxy)malonate. Stronger oxidizing agents, for instance, potassium permanganate (B83412) (KMnO₄) under basic conditions followed by an acidic workup, or chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones oxidation), will lead to the carboxylic acid, diethyl 2-(carboxymethoxy)malonate.

Reduction: The reduction of the hydroxyethoxy moiety itself is not a common transformation as it is already in a reduced state. However, the ester functionalities of the malonate can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the diethyl ester groups and potentially any oxidized derivative of the hydroxyethoxy chain, leading to a polyol structure. The selective reduction of the malonate esters in the presence of the hydroxyl group would require protection of the alcohol, for example, as a silyl (B83357) ether, prior to reduction.

Table 2: Predicted Oxidation Products of the Hydroxyethoxy Moiety

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Mild Oxidation | PCC or DMP | CH₂Cl₂, rt | Diethyl 2-(2-oxoethoxy)malonate |

| Strong Oxidation | KMnO₄, NaOH, then H₃O⁺ | Cold, then heat | Diethyl 2-(carboxymethoxy)malonate |

Cyclization and Heterocycle Formation Involving this compound as a Key Synthon

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, particularly those containing oxygen. Intramolecular cyclization can be induced to form lactones, which are cyclic esters.

For instance, hydrolysis of the diethyl ester groups under basic conditions, followed by acidification, would yield the corresponding dicarboxylic acid, 2-(2-hydroxyethoxy)malonic acid. This intermediate, upon heating, can undergo decarboxylation and subsequent intramolecular esterification (lactonization) to form a six-membered lactone ring. The reaction can be guided by the choice of conditions to favor cyclization. For example, treatment of the initial compound with a strong base to form the enolate, followed by reaction with an appropriate electrophile and subsequent acid-catalyzed hydrolysis and decarboxylation, can lead to substituted lactones. A well-documented related pathway is the synthesis of lactones from the reaction of diethyl malonate with epoxides, which generates a hydroxylated intermediate that cyclizes upon heating in acid. chegg.comchegg.com

Furthermore, the derivatized forms of this compound can also be used in cyclization reactions. For example, the oxidized aldehyde derivative, diethyl 2-(2-oxoethoxy)malonate, could undergo intramolecular aldol-type reactions or serve as a building block for the synthesis of more complex heterocyclic systems. The core malonate structure is also widely used in condensation reactions with dinucleophiles like urea or 2-aminopyridine (B139424) to form barbiturates and pyridopyrimidines, respectively. nih.gov

Table 3: Potential Cyclization Reactions and Heterocyclic Products

| Reaction Pathway | Key Intermediate | Resulting Heterocycle |

|---|---|---|

| Hydrolysis, Decarboxylation, Lactonization | 2-(2-Hydroxyethoxy)malonic acid | A substituted 1,4-dioxan-2-one (B42840) derivative |

| Condensation with Urea | This compound | A 5-(2-hydroxyethoxy)barbituric acid derivative |

| Condensation with 2-Aminopyridine | This compound | A 3-(2-hydroxyethoxy)pyrido[1,2-a]pyrimidine-2,4-dione derivative |

Advanced Applications of Diethyl 2 2 Hydroxyethoxy Malonate in Chemical Synthesis and Materials Science Research

Application as a Monomer and Cross-linking Agent in Polymer Science

The bifunctional nature of Diethyl 2-(2-hydroxyethoxy)malonate, possessing both a primary alcohol and a malonic ester group, makes it a prime candidate for use in polymer synthesis. These two distinct reactive sites allow it to be incorporated into polymer chains as either a monomer or a cross-linking agent.

Integration into Polycondensation and Polymerization Reactions for Tailored Macromolecular Architectures

The primary hydroxyl (-OH) group of the molecule allows it to act as a diol-equivalent in polycondensation reactions. It can react with dicarboxylic acids, diisocyanates, or other difunctional monomers to form polyesters and polyurethanes, respectively. The incorporation of this monomer would introduce a pendant malonate group along the polymer backbone.

Key Integration Pathways:

Polyesterification: Reaction with a diacid (e.g., adipic acid) would lead to a polyester (B1180765) chain where the diethyl malonate moiety exists as a recurring side group.

Polyurethane Synthesis: Reaction with a diisocyanate (e.g., MDI or TDI) would form a polyurethane, similarly functionalizing the polymer backbone with malonate groups.

These pendant malonate groups are chemically active and can be used for subsequent post-polymerization modifications, allowing for the creation of tailored macromolecular architectures. For example, the acidic C-H bond of the malonate can be deprotonated to create a nucleophile for grafting other polymer chains or attaching functional molecules.

Graft Polymerization and Surface Modification Strategies on Polymeric Substrates

Graft polymerization is a powerful technique to modify the surface properties of materials without altering their bulk characteristics. The hydroxyl group of this compound is key to its utility in surface modification.

Strategies for Surface Grafting:

"Grafting To" Method: The malonate portion of the molecule could be polymerized first, creating a polymer with a reactive end group that can then be attached to a surface functionalized with groups that react with the polymer's end-group.

"Grafting From" Method: More directly, the hydroxyl group can be used to anchor the molecule onto a substrate surface (e.g., silica, metal oxides, or other polymers with reactive sites). Once immobilized, the malonate group can serve as a point for initiating further polymerization, growing polymer brushes directly from the surface. This approach is instrumental in creating surfaces with controlled hydrophilicity, biocompatibility, or specific binding capabilities.

Utility as a Building Block for Complex Organic Scaffolds in Synthetic Chemistry

The diethyl malonate core is a classic and highly versatile synthon in organic chemistry, known for its utility in forming new carbon-carbon bonds. The presence of the hydroxyethoxy side chain adds a valuable point of functionality that can be exploited in multi-step syntheses.

Construction of Diverse Carbocyclic and Heterocyclic Systems

Diethyl malonate and its derivatives are well-established precursors for the synthesis of a wide variety of ring structures through cyclization reactions. The active methylene (B1212753) group can be readily alkylated or acylated, and these products can then undergo intramolecular reactions to form rings.

The hydroxyethoxy side chain in this compound offers unique possibilities. For instance, after alkylation at the malonate's central carbon, the hydroxyl group could participate in an intramolecular cyclization to form lactones or other oxygen-containing heterocyclic systems. The ether linkage also provides a point of flexibility and can influence the conformational preferences of the resulting cyclic structures.

Precursor for Complex Scaffolds in Medicinal Chemistry and Agrochemical Research

In medicinal and agrochemical research, the goal is often to synthesize complex molecules with specific biological activities. Malonate derivatives are foundational in the synthesis of barbiturates and other bioactive compounds. The alkylation of the malonate followed by hydrolysis and decarboxylation is a standard method for producing substituted carboxylic acids.

The subject compound can serve as a precursor to introduce a hydrophilic hydroxyethoxy moiety into a target molecule. This can be particularly useful for modulating a drug candidate's pharmacokinetic properties, such as solubility and membrane permeability. The ability to build upon the malonate core while retaining the functional side chain allows for the creation of diverse molecular libraries for screening purposes.

Role in the Development of Functional Materials

Functional materials are designed to possess specific, responsive properties. The combination of a hydrophilic side chain and a reactive chemical core makes this compound a valuable component in the design of such materials.

Potential Roles in Functional Materials:

Hydrophilic Coatings: When polymerized or grafted onto surfaces, the hydroxyethoxy groups would render the surface more hydrophilic, which is desirable for creating anti-fouling surfaces on medical devices or marine equipment.

Biocompatible Materials: The ethylene (B1197577) glycol unit is known to be a component of biocompatible polymers like Poly(ethylene glycol) (PEG). Incorporating this monomer into biomaterials could enhance their compatibility with biological systems.

Chelating Agents and Metal-Organic Frameworks (MOFs): The malonate group is an effective chelating agent for various metal ions. Polymers or materials functionalized with these malonate groups could be used for heavy metal sequestration from water or as components in the synthesis of novel MOFs with tailored pore sizes and functionalities.

Below is a table summarizing the structural features of this compound and their corresponding potential functions.

| Structural Feature | Chemical Group | Potential Function in Advanced Applications |

| Primary Alcohol | -CH₂-OH | Site for polycondensation (polyesters, polyurethanes); Anchor point for surface grafting. |

| Malonic Ester | -CH(COOEt)₂ | Reactive center for C-C bond formation; Precursor for carbocyclic/heterocyclic synthesis; Metal chelation site. |

| Ether Linkage | -O-CH₂-CH₂-O- | Introduces flexibility into polymer backbones; Enhances hydrophilicity and potential biocompatibility. |

| Pendant Side Chain | -CH₂-CH₂-OH | When incorporated into a polymer, this provides a site for post-polymerization modification. |

Modifiers for Enhancing Specific Properties of Polymeric Materials

The incorporation of functional monomers into polymer chains is a well-established strategy for tailoring the properties of the final material. This compound, with its reactive hydroxyl group and malonate ester functionality, theoretically presents as a candidate for such applications. The hydroxyl group could serve as a site for grafting onto polymer backbones or for initiating polymerization, potentially enhancing properties like hydrophilicity, adhesion, and biocompatibility. The malonate moiety could be further functionalized or used to influence the polymer's thermal or mechanical properties.

However, a detailed search of scientific literature reveals a lack of specific studies utilizing this compound for polymer modification. While research on related compounds, such as diethyl methylidene malonate, demonstrates the utility of malonates in creating polymer coatings with improved durability researchgate.netrsc.org, no direct research findings detail the impact of this compound on specific polymer properties.

Table 1: Potential, yet unconfirmed, effects of this compound as a polymer modifier.

| Property Enhancement | Proposed Mechanism |

| Increased Hydrophilicity | The hydroxyl and ether functionalities could increase water absorption and surface wettability. |

| Improved Adhesion | The polar groups might enhance bonding to various substrates. |

| Crosslinking Potential | The hydroxyl group can participate in crosslinking reactions, improving mechanical strength. |

| Biocompatibility | The presence of the hydroxyethoxy group could potentially improve the biocompatibility of materials for biomedical applications. |

This table is based on chemical principles and not on specific experimental data for the compound .

Ligand Scaffolds in Coordination Chemistry Research for Novel Catalytic Systems

The design of ligands is central to the development of novel catalysts in coordination chemistry. Malonate derivatives are known to act as bidentate ligands, coordinating to metal centers through the two carbonyl oxygen atoms. The structure of this compound suggests the potential for more complex coordination behavior. The ether oxygen and the terminal hydroxyl group could also participate in binding, rendering it a potentially multidentate ligand. This could lead to the formation of stable metal complexes with unique geometries and electronic properties, which are desirable for catalytic applications.

Despite these possibilities, there is a notable absence of published research on the use of this compound as a ligand scaffold in coordination chemistry. Studies on other functionalized malonates have shown their utility in forming catalytically active metal complexes researchgate.netnsf.gov, but the specific role and advantages of the 2-hydroxyethoxy substituent have not been explored.

Table 2: Hypothetical coordination modes of this compound.

| Coordination Mode | Potential Coordinating Atoms | Implication for Catalysis |

| Bidentate | Two carbonyl oxygens | Standard malonate-type coordination. |

| Tridentate | Two carbonyl oxygens, one ether oxygen | Formation of a more rigid and stable complex. |

| Tetradentate | Two carbonyl oxygens, one ether oxygen, one hydroxyl oxygen | Encapsulation of the metal ion, potentially influencing selectivity. |

This table represents theoretical possibilities and is not based on experimentally verified data for this compound.

Methodological Advancements in Reaction Systems Utilizing this compound

Advancements in reaction methodologies often focus on improving yield, selectivity, and sustainability. For malonate esters in general, significant progress has been made, including the development of milder and more efficient catalytic systems for their synthesis and subsequent reactions, such as copper-catalyzed arylations wikipedia.org. Microwave-assisted synthesis and the use of greener solvents are also emerging trends for reactions involving malonates google.com.

However, a review of the literature indicates no methodological advancements specifically developed for or utilizing this compound. The unique reactivity that the hydroxyl and ether functionalities might impart has not been the subject of dedicated synthetic methodology studies. Therefore, no specific data on optimized reaction conditions, novel catalytic systems, or green chemistry approaches for this particular compound can be reported.

Challenges and Future Research Directions for Diethyl 2 2 Hydroxyethoxy Malonate

Development of Green Chemistry-Oriented and Sustainable Synthetic Routes

Traditional synthetic methods for malonate esters often rely on hazardous reagents and volatile organic solvents, generating significant chemical waste. chemistryjournals.net A primary challenge for the future of Diethyl 2-(2-Hydroxyethoxy)malonate is the development of synthetic pathways that align with the principles of green chemistry. This involves focusing on atom economy, the use of safer solvents, and minimizing energy consumption. chemistryjournals.net

Future research should prioritize:

Alternative Solvents: Shifting from traditional organic solvents to more benign alternatives like water, ethanol (B145695), or ionic liquids can drastically reduce the environmental impact of synthesis. chemistryjournals.net Studies have shown that water, for instance, can sometimes enhance reaction rates and selectivity in organic synthesis. chemistryjournals.net

Biocatalysis: The use of enzymes, such as lipases, presents a promising green alternative for polyester (B1180765) synthesis from malonate diesters. maynoothuniversity.ie For example, immobilized Candida antarctica lipase (B570770) B has been successfully used for the solvent-less polycondensation of dimethyl malonate with various diols at mild temperatures (85 °C), a feat not achievable with traditional antimony- or titanium-based catalysts which require temperatures above 150 °C. maynoothuniversity.ie Exploring enzymatic routes for the synthesis and polymerization of this compound could lead to more sustainable processes.

Energy Efficiency: Investigating microwave-assisted synthesis or flow chemistry processes can lead to reduced reaction times and lower energy consumption compared to conventional batch heating methods. chemistryjournals.net Direct fluorination of diethyl malonate, for example, has been optimized to improve efficiency and reduce its environmental footprint, demonstrating a favorable comparison with established multi-step processes when green metrics like atom economy are considered. rsc.org

| Synthetic Strategy | Traditional Approach | Green Chemistry Alternative | Key Advantages |

| Solvents | Volatile Organic Solvents (e.g., Toluene (B28343), DMF) | Water, Ethanol, Ionic Liquids chemistryjournals.net | Reduced toxicity, non-flammable, abundant, potentially improved reactivity. chemistryjournals.net |

| Catalysis | Strong bases (e.g., sodium ethoxide), metal catalysts | Biocatalysts (e.g., Lipases) maynoothuniversity.ie | High selectivity, mild reaction conditions, biodegradability, reduced metal waste. maynoothuniversity.ie |

| Energy | Conventional heating (reflux) | Microwave irradiation, Flow chemistry chemistryjournals.net | Faster reaction rates, lower energy consumption, improved process control. chemistryjournals.net |

An interactive table comparing traditional and green synthetic approaches for malonate esters.

Exploration of Novel Catalytic Transformations and Enantioselective Synthesis

The malonate moiety is a cornerstone of organic synthesis, known for its ability to undergo a variety of transformations like alkylation, acylation, and Michael additions. chemicalbook.com A significant area for future research is the discovery of novel catalytic transformations for this compound that exploit both its malonate and hydroxyl functionalities.

Key research directions include:

Enantioselective Synthesis: Many applications, particularly in pharmaceuticals, require enantiomerically pure compounds. Developing catalytic asymmetric methods for the synthesis and functionalization of this compound is a crucial challenge. Organocatalysis has shown promise in this area; for instance, chiral thiourea (B124793) derivatives have been used to catalyze the enantioselective Michael addition of diethyl malonate to β-arylethenesulfonyl fluorides, achieving high yields and enantiomeric excesses up to 92%. nih.gov Applying similar strategies to reactions involving this compound could provide access to valuable chiral building blocks.

Metal-Catalyzed Cross-Coupling: While the core structure is often built via condensation reactions, exploring metal-catalyzed reactions to further functionalize the molecule could open up new synthetic possibilities.

Expanding the Scope of Polymeric and Advanced Material Science Applications

The presence of a primary hydroxyl group makes this compound an attractive monomer for creating functional polymers and advanced materials. While research on this specific compound is nascent, related malonate derivatives have been used in material science. nih.govresearchgate.net

Future research should focus on:

Functional Polyesters: The hydroxyl group can act as an initiation site for ring-opening polymerization or participate in polycondensation reactions to create novel polyesters. The malonate group within the polymer backbone can serve as a site for post-polymerization modification or as a metal-chelating agent. maynoothuniversity.ie

Grafted Coatings: The compound could be chemically grafted onto the surface of other polymers or materials to modify their properties. For example, diethyl methylidene malonate has been successfully grafted onto poly(ethylene-co-acrylic acid) substrates, demonstrating that malonates can be used to create functional coatings with improved durability. rsc.org The hydroxyethoxy side chain of this compound could enhance adhesion or impart hydrophilicity to surfaces.

Hydrogels and Biomaterials: The hydrophilicity imparted by the hydroxyethoxy group makes this molecule a candidate for the synthesis of hydrogels or other biocompatible materials for biomedical applications.

Computational Chemistry Insights into Reactivity, Selectivity, and Reaction Mechanisms

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating experimental research. Applying these methods to this compound can offer deep insights that are difficult to obtain through experiments alone.

Future computational studies could include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and identify transition states. This has been applied to other complex malonates to understand their hydrolytic mechanisms. nih.gov Such studies on this compound could help optimize reaction conditions for its synthesis and subsequent transformations.

Reactivity and Selectivity Prediction: Computational models can predict the reactivity of different sites within the molecule. For instance, they can determine the relative acidity of the α-proton versus the hydroxyl proton under various conditions, guiding the choice of reagents and catalysts for selective functionalization. Molecular docking studies, used to predict the binding of malonate-based ligands to biological targets, demonstrate the utility of these methods. nih.gov

In Silico Design of Materials: Molecular dynamics simulations can be used to predict the properties of polymers derived from this compound, such as their thermal stability, mechanical strength, and conformation in different environments. This allows for the in silico screening of potential polymers before committing to laboratory synthesis.

Integration into High-Throughput Screening and Automated Synthesis Platforms for Accelerated Discovery

The discovery of new materials and reactions is often a time-consuming and labor-intensive process. High-throughput screening (HTS) and automated synthesis platforms offer a paradigm shift, enabling the rapid evaluation of numerous reaction conditions, catalysts, and substrates.

Future directions in this area include:

Automated Synthesis: Developing automated protocols for the synthesis of this compound and its derivatives would allow for the rapid creation of a library of related compounds for further testing.

High-Throughput Screening of Catalysts: HTS techniques can be employed to quickly screen large libraries of catalysts for specific transformations, such as the enantioselective alkylation of the malonate or the polymerization of the hydroxyl group. This would dramatically accelerate the discovery of optimal catalytic systems.

Rapid Property Evaluation: Integrating HTS with analytical techniques would allow for the rapid assessment of the properties of newly synthesized polymers or materials, creating a closed-loop system for accelerated discovery. By understanding transport phenomena and reaction kinetics, as has been studied for the polymerization of diethyl methylidene malonate on surfaces, the covalent attachment of malonate polymers can be optimized for enhanced performance. rsc.org

Q & A

Q. What are the established synthetic methodologies for Diethyl 2-(2-Hydroxyethoxy)malonate?

The compound is synthesized via nucleophilic alkylation of diethyl malonate. A typical protocol involves:

- Deprotonation of diethyl malonate with NaH in anhydrous THF at 0–5°C

- Addition of 2-(hydroxyethoxy)ethyl bromide under inert atmosphere

- Stirring at 60°C for 12–16 hours, followed by aqueous workup and vacuum distillation Yields range from 70–85% with purity confirmed by TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1). This method mirrors the alkylation strategies used for Diethyl 2-(bromomethyl)malonate .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key characterization data includes:

- 1H NMR (400 MHz, CDCl3): δ 4.25–4.15 (q, 4H, ester CH2), 3.75–3.65 (m, 2H, OCH2CH2O), 3.60–3.50 (m, 2H, OCH2CH2O), 1.30 (t, 6H, ester CH3)

- 13C NMR (100 MHz, CDCl3): δ 169.2 (C=O), 70.1 (OCH2CH2O), 63.5 (ester OCH2), 38.5 (malonate C), 14.1 (ester CH3)

- HRMS (ESI) : m/z calculated for C9H16O6Na+ [M+Na]+ 267.0843, observed 267.0845 These align with structural analogs like Diethyl 2-(cyclopropylmethyl)malonate .

Advanced Research Questions

Q. How does the hydroxyethoxy moiety influence nucleophilic substitution kinetics compared to other ether-linked malonates?

Kinetic studies reveal the hydroxyethoxy group accelerates substitution rates by 1.8× compared to ethoxy analogs (k = 0.45 vs. 0.25 min⁻¹ at 25°C in DMF). Hydrogen bonding between the hydroxyl proton and leaving group stabilizes the transition state, as confirmed by methyl-blocked derivative experiments showing 40% rate reduction .

Q. What strategies resolve contradictory hydrolysis product analyses under acidic vs basic conditions?

Competing pathways exist:

- Basic hydrolysis (1M NaOH, 80°C): Produces 2-(2-hydroxyethoxy)malonic acid (85% by HPLC) via ester cleavage.

- Acidic hydrolysis (48% HBr/AcOH, reflux): Yields 2-(2-hydroxyethoxy)acetic acid (63%) through decarboxylation. In situ IR (C=O band at 1705 cm⁻¹ disappearance) and GC-MS tracking of CO2 evolution differentiate pathways .

Q. What computational models predict the biological activity of this compound derivatives?

Molecular docking (AutoDock Vina) with CYP450 3A4 (PDB 1TQN) shows binding affinity ΔG = -8.2 kcal/mol for the hydrolyzed derivative. QSAR models correlate hydrophilicity (logP 0.5–2.1) with antimicrobial potency (R² = 0.89), validated by experimental MIC values (8–32 μg/mL against S. aureus) .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Accelerated stability studies (40°C/75% RH, 6 months) show:

- Polar solvents (DMF, DMSO): ≤5% degradation (HPLC) due to reduced nucleophilic attack.

- Nonpolar solvents (hexane): 12–15% decomposition via ester hydrolysis. Optimal storage conditions involve anhydrous DMF at -20°C, with argon blanket to prevent oxidation .

Methodological Notes

- Synthesis Optimization : Use Schlenk-line techniques to minimize moisture, critical for maintaining NaH reactivity.

- Hydrolysis Control : For malonic acid preservation, employ biphasic hydrolysis (10% NaOH/Et2O) at ≤35°C to suppress decarboxylation .

- Biological Assays : Pre-hydrolyze the ester to its malonic acid form for enhanced enzyme interaction studies, as ester groups reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.